

Spectroscopic data for 2-(Trifluoromethoxy)benzoic acid

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzoic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethoxy)benzoic acid

Introduction

2-(Trifluoromethoxy)benzoic acid ($C_8H_5F_3O_3$, CAS No: 1979-29-9) is a fluorinated aromatic carboxylic acid of increasing importance in medicinal chemistry and materials science. The trifluoromethoxy ($-OCF_3$) group is a unique substituent that can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity, making it a valuable moiety in drug design.[1] Accurate and comprehensive structural characterization is paramount for any research, development, or quality control application involving this compound.

This guide provides a detailed examination of the core spectroscopic data for **2-(Trifluoromethoxy)benzoic acid**. As a senior application scientist, the following sections are structured not merely as a data repository, but as a practical guide to understanding the "why" behind the data. We will explore the causality of experimental choices and provide a framework for interpreting the spectral output from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of

a molecule.

^1H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (^1H NMR) reveals the electronic environment of each hydrogen atom, its proximity to other hydrogen atoms, and the number of equivalent protons.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-(Trifluoromethoxy)benzoic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or DMSO- d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **Shimming:** The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks. This is a critical step for resolving fine splitting patterns.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse sequence (e.g., 'zg30') is used.
 - **Number of Scans:** 8 to 16 scans are typically sufficient for a sample of this concentration.
 - **Relaxation Delay (d1):** A delay of 1-2 seconds is used to allow for full relaxation of the protons between pulses.
 - **Spectral Width:** A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shifts.
- **Processing:** The acquired Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied manually to ensure accurate integration and peak picking. The spectrum is referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Assigned Proton	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
COOH	~10-12	Broad Singlet	1H	N/A
H-6	~7.9 - 8.1	Doublet	1H	~7.8
H-4	~7.6 - 7.7	Triplet	1H	~7.9
H-5	~7.4 - 7.5	Triplet	1H	~7.6
H-3	~7.3 - 7.4	Doublet	1H	~8.2

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The ^1H NMR spectrum provides a clear signature for the 1,2-disubstituted aromatic ring.

- Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet far downfield (~10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
- Aromatic Protons (H-3 to H-6): The four aromatic protons appear in the region of 7.3-8.1 ppm. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy groups deshields these protons relative to benzene (7.34 ppm).
 - H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, causing it to be the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-5.
 - H-3: This proton is ortho to the trifluoromethoxy group and appears as a doublet from coupling to H-4.

- H-4 and H-5: These protons are meta to the substituents and appear as complex multiplets, often resembling triplets, as they are coupled to two neighboring protons each.

Caption: ^1H NMR assignments for **2-(Trifluoromethoxy)benzoic acid**.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (^{13}C NMR) provides information on the number and type of carbon atoms in a molecule.

- Sample Preparation: The same sample prepared for ^1H NMR can be used. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of the ^{13}C isotope.
- Instrumentation: Performed on the same NMR spectrometer as the ^1H experiment.
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon atom.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required.
 - Relaxation Delay (d1): A 2-second delay is standard.
 - Spectral Width: A spectral width of ~220-240 ppm is used to cover the full range of organic carbon chemical shifts.
- Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Assigned Carbon	Chemical Shift (δ) ppm
C=O	~165-170
C-2 (C-OCF ₃)	~148-150
C-4	~134-136
C-6	~132-134
C-1 (C-COOH)	~128-130
C-5	~127-129
C-3	~121-123
CF ₃	~120 (quartet, ¹ JCF)
Note: Chemical shifts are approximate and solvent-dependent.	

- Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears downfield, typical for a carboxylic acid.
- Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons.
 - C-2: The carbon directly attached to the highly electronegative trifluoromethoxy group is the most deshielded of the aromatic carbons.
 - C-1: The carbon bearing the carboxylic acid group (the ipso-carbon) is also significantly deshielded.
 - C-3 to C-6: The remaining aromatic carbons appear in the expected region of ~120-136 ppm. Their precise shifts are influenced by the combined electronic effects of the two substituents.
- Trifluoromethoxy Carbon (CF₃): This carbon signal is unique. It appears around 120 ppm and is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This quartet is a definitive diagnostic peak for the -CF₃ group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.

- **Sample Preparation:** Place a small amount of the solid **2-(Trifluoromethoxy)benzoic acid** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FT-IR spectrometer equipped with an ATR accessory.
- **Background Scan:** A background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- **Processing:** The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
2500-3300 (very broad)	O-H stretch	Carboxylic Acid O-H
~1700 (strong, sharp)	C=O stretch	Carboxylic Acid C=O
~1600, ~1450	C=C stretch	Aromatic Ring
1250-1300	C-O stretch	Carboxylic Acid / Aryl Ether C-O
1100-1250 (very strong)	C-F stretch	Trifluoromethoxy Group (-OCF ₃)

The FT-IR spectrum provides unambiguous evidence for the key functional groups.

- **Carboxylic Acid:** The most prominent feature is the extremely broad O-H stretching band from $2500\text{--}3300\text{ cm}^{-1}$, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. This overlaps with the aromatic C-H stretches. The sharp, intense C=O stretching absorption around 1700 cm^{-1} further confirms the carboxylic acid group.
- **Trifluoromethoxy Group:** A series of very strong, intense absorption bands between 1100 and 1250 cm^{-1} are definitive for the C-F stretching vibrations of the -OCF_3 group. The intensity of these bands is a hallmark of fluorinated compounds.
- **Aromatic Ring:** Weaker absorptions for the aromatic C=C stretching vibrations are visible around 1600 and 1450 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

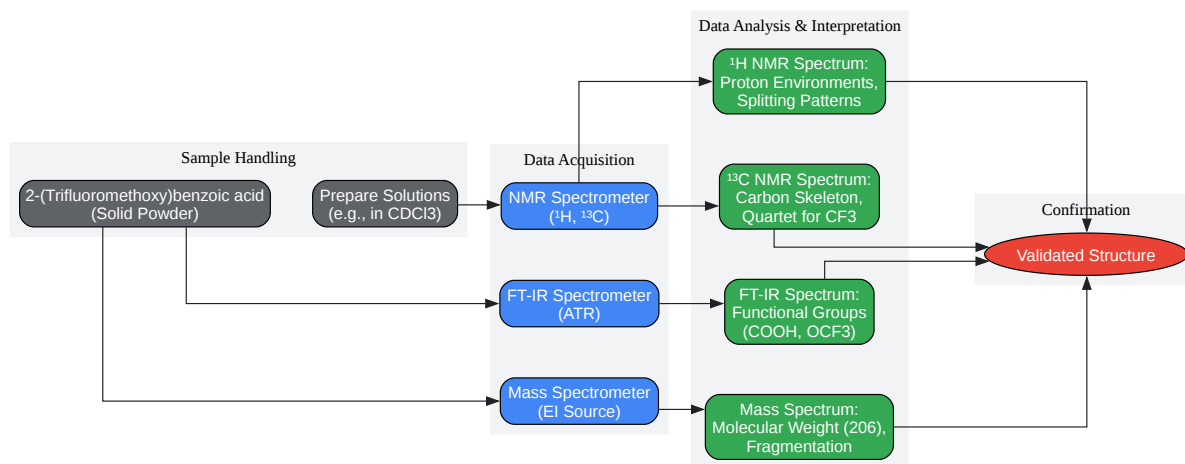
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is heated to ensure vaporization into the gas phase.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion ($\text{M}^{+\bullet}$).
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

m/z Value	Ion Assignment	Interpretation
206	$[M]^{+\bullet}$	Molecular Ion ($C_8H_5F_3O_3$)[2]
189	$[M - OH]^+$	Loss of hydroxyl radical from the carboxylic acid
161	$[M - COOH]^+$	Loss of the entire carboxylic acid group
145	$[M - COOH - O]^+$ or $[M - OCF_3]^+$	Complex fragmentation, likely loss of OCF_3

- Molecular Ion ($M^{+\bullet}$): The peak at m/z 206 corresponds to the exact molecular weight of **2-(Trifluoromethoxy)benzoic acid**, confirming its elemental composition.[2]
- Fragmentation Pattern: The fragmentation is driven by the functional groups. The initial loss of a hydroxyl radical ($-OH$, 17 Da) to give a peak at m/z 189 is a classic fragmentation pathway for carboxylic acids. Subsequent loss of carbon monoxide ($-CO$, 28 Da) from this fragment is also common. The peak at m/z 161, corresponding to the loss of the entire carboxyl group ($-COOH$, 45 Da), is also a significant indicator of the structure. The peak at m/z 145 likely corresponds to the loss of the trifluoromethoxy group ($-OCF_3$, 85 Da).

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a compound like **2-(Trifluoromethoxy)benzoic acid** is not a linear process but an integrated system where each piece of data validates the others.



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Caption: Integrated workflow for the spectroscopic validation of a chemical structure.

Safety and Handling

2-(Trifluoromethoxy)benzoic acid is an irritant. Handle in accordance with good industrial hygiene and safety practices.[3]

- Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

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